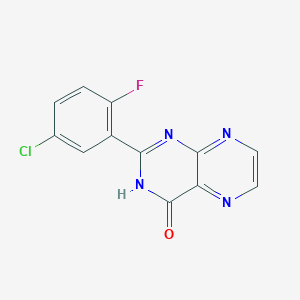
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
説明
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a useful research compound. Its molecular formula is C12H6ClFN4O and its molecular weight is 276.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Reactivity Research into the chemical reactivity and synthesis methods of compounds similar to 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one has been quite extensive. Steinlin, Sonati, and Vasella (2008) explored [3+2] dipolar cycloadditions of N(5)-oxides to create C(6)-substituted pteridinones, demonstrating a method for synthesizing pteridinones with functionalized side chains at C(6) (T. Steinlin, Tiziana Sonati, & A. Vasella, 2008). This research indicates a pathway for synthesizing derivatives of pteridin-4(3H)-one.
Satheeshkumar, Sayın, Kaminsky, and Karnam JayarampillaiRajendra Prasad (2017) investigated the synthesis, spectral analysis, and quantum chemical studies on similar compounds, contributing to the understanding of molecular geometry and chemical reactivity, which could be relevant for derivatives of this compound (R. Satheeshkumar et al., 2017).
Applications in Material Science Pteridine derivatives have been studied for their self-assembling behaviors and fluorescence response to mechanical forces. Xu, Jia, Lu, Zheng, Lv, Y. Shu, and Jingbo Sun (2020) synthesized π-conjugated compounds based on pteridine derivatives, which exhibited different self-assembling abilities and fluorescence response to mechanical forces. This research might offer insights into the potential applications of this compound in material sciences, particularly in the development of organogelators with piezofluorochromism properties (Shenzhen Xu et al., 2020).
Biological Interactions and Potential Applications Gold(I) complexes incorporating emissive mercapto-pteridine ligands were synthesized and studied by Mullice, Mottram, Hallett, and Simon J. A. Pope (2012). Their research on the luminescence properties and preliminary cytotoxic evaluation against various adenocarcinoma cell lines suggests potential biomedical applications of pteridine derivatives, which could extend to compounds like this compound (L. A. Mullice et al., 2012).
作用機序
Target of Action
The primary target of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is the TbetaR-1 . This receptor plays a crucial role in cellular signaling and regulation.
Mode of Action
This compound interacts with its target, the TbetaR-1, by inhibiting its function . This inhibition disrupts the normal signaling process, leading to changes in cellular activity.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. Given its inhibitory effect on TbetaR-1, it can be expected to cause changes in cellular signaling, potentially affecting cell growth and differentiation .
生化学分析
Biochemical Properties
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit TbetaR-1, a receptor involved in the TGF-beta signaling pathway . This interaction is crucial as it can modulate various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of TbetaR-1 can lead to alterations in the TGF-beta signaling pathway, impacting cell proliferation and apoptosis . Additionally, this compound may affect the expression of genes involved in these pathways, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of TbetaR-1 is a prime example, where it binds to the receptor and prevents its activation . This inhibition can lead to downstream effects on gene expression and cellular responses. The compound’s structure allows it to interact with the receptor’s active site, blocking its function and altering cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of TbetaR-1, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit TbetaR-1 without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to tissues and organs . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, its interaction with TbetaR-1 can influence metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . These interactions can affect the compound’s accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, such as TbetaR-1, and modulate its effects on cellular processes.
特性
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMXGXQKYVLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659064 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914289-59-1 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
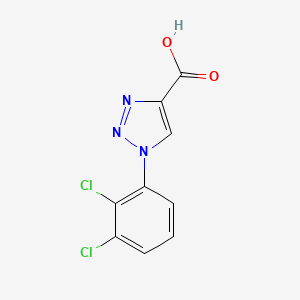
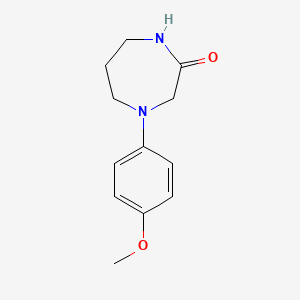

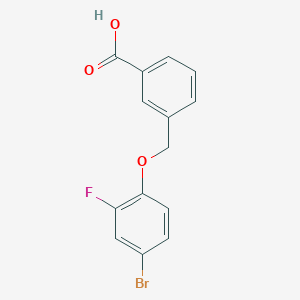
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)
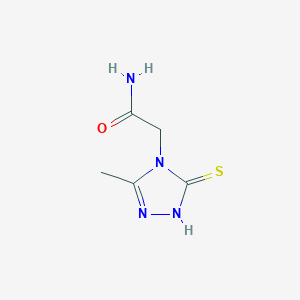
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462244.png)
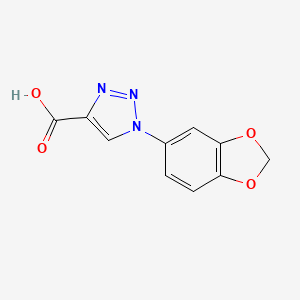
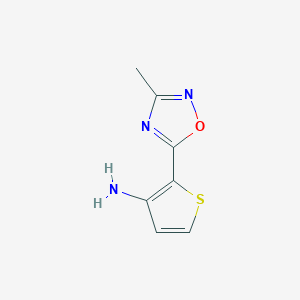
![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)

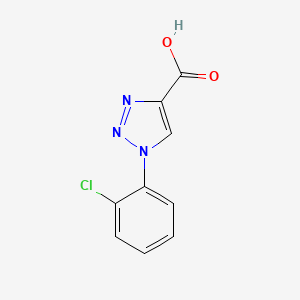
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
